1-(2,6-Dimethylphenyl)ethanone

Catalog No.
S772948
CAS No.
2142-76-9
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,6-Dimethylphenyl)ethanone

CAS Number

2142-76-9

Product Name

1-(2,6-Dimethylphenyl)ethanone

IUPAC Name

1-(2,6-dimethylphenyl)ethanone

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6H,1-3H3

InChI Key

DDXBCZCBZGPSHD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)C(=O)C

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C

1-(2,6-Dimethylphenyl)ethanone (CAS: 2142-76-9), commonly referred to as 2',6'-dimethylacetophenone, is a highly sterically congested aromatic ketone utilized as a specialized building block in organometallic chemistry, photochemistry, and complex ligand synthesis. Unlike standard unsubstituted acetophenones, the presence of two methyl groups at the ortho positions forces the acetyl moiety out of the aromatic plane, fundamentally disrupting π-conjugation and altering the electronic environment of the carbonyl oxygen [1]. In procurement and material selection, this compound is specifically prioritized over more common in-class substitutes when a synthetic workflow requires a carbonyl group that is highly resistant to standard nucleophilic attack, or when designing bulky, structurally rigid frameworks where extreme steric shielding is a prerequisite for downstream catalytic selectivity or stability.

Attempting to substitute 1-(2,6-Dimethylphenyl)ethanone with unhindered acetophenone or mono-substituted analogs (such as 2-methylacetophenone) leads to immediate process failure in sterically demanding or highly basic applications. Because generic acetophenones are essentially planar, their carbonyl carbons are highly exposed, making them susceptible to rapid nucleophilic addition, unwanted aldol condensations, and haloform cleavage[1]. In contrast, the dual ortho-methyl groups in 2',6'-dimethylacetophenone physically block the Bürgi-Dunitz trajectory required for nucleophilic approach. Furthermore, the lack of conjugation in the 2,6-disubstituted form completely alters its transition-metal coordination behavior and insertion pathways, meaning standard acetophenones cannot act as drop-in replacements in specialized catalytic workflows, such as those requiring forced β-hydride elimination [2].

Disruption of Carbonyl-Arene Coplanarity and Conjugation

X-ray diffraction and computational studies reveal that the two ortho-methyl groups force the carbonyl group out of the aromatic plane to relieve extreme steric strain. While unsubstituted acetophenone maintains a nearly coplanar geometry to maximize π-conjugation, 1-(2,6-Dimethylphenyl)ethanone exhibits a dihedral angle of approximately 81° to 85° [1]. This near-perpendicular conformation breaks the conjugation between the phenyl ring and the carbonyl π-system, fundamentally altering its ground-state thermodynamics.

Evidence DimensionCarbonyl-arene dihedral angle
Target Compound Data81.6° – 85.2° (nearly perpendicular)
Comparator Or BaselineAcetophenone (~0.5°, coplanar)
Quantified Difference>80° deviation from planarity
ConditionsSolid-state X-ray crystallography and ground-state DFT calculations

The loss of conjugation drastically alters the compound's UV absorption profile and reactivity, which is critical when formulating specialized photoinitiators or rigid ligand frameworks.

Steric Blockade of the Bürgi-Dunitz Trajectory in Basic Media

The extreme steric bulk flanking the carbonyl carbon severely restricts nucleophilic access. In classic basic cleavage assays (such as the haloform/iodoform reaction), acetophenone and mono-substituted derivatives (e.g., 2-methylacetophenone) readily undergo nucleophilic attack by hydroxide to form a tetrahedral intermediate, leading to rapid cleavage. In contrast, 1-(2,6-Dimethylphenyl)ethanone completely resists this attack because the ortho-methyl groups physically block the optimal Bürgi-Dunitz trajectory required for the nucleophile to approach the carbonyl carbon [1].

Evidence DimensionSusceptibility to basic nucleophilic cleavage (Haloform reaction)
Target Compound DataNegative (resists tetrahedral intermediate formation)
Comparator Or BaselineAcetophenone and 2-methylacetophenone (Positive, rapid cleavage)
Quantified DifferenceComplete suppression of the nucleophilic cleavage pathway
ConditionsStrongly basic aqueous/organic conditions with nucleophilic attack on the carbonyl

Allows the ketone to be used as a robust building block or solvent in highly basic or nucleophilic environments where standard aromatic ketones would rapidly degrade.

Divergent Reactivity in Transition-Metal Catalysis

The steric congestion of 1-(2,6-Dimethylphenyl)ethanone fundamentally alters the reaction pathways of transition-metal intermediates. During palladium-catalyzed ketone hydrosilylation, unhindered acetophenone proceeds cleanly to the standard silyl ether or alkane with 0% elimination products. However, the use of 2',6'-dimethylacetophenone forces the intermediate Pd-benzyl complex into a sterically constrained σ-form, which accelerates unimolecular β-hydride elimination. This results in a substantial shift toward silyl enol ether and styrene-derivative formation (e.g., 11% elimination product observed under standard conditions) [1].

Evidence DimensionProportion of elimination products (silyl enol ether/styrene) in Pd-hydrosilylation
Target Compound DataSignificant β-H elimination (11% styrene derivative)
Comparator Or BaselineAcetophenone (0% elimination, proceeds entirely to addition)
Quantified DifferenceComplete divergence of the catalytic product distribution
ConditionsPd-catalyzed hydrosilylation with XantPhosPd complexes and secondary silanes

Essential for researchers designing sterically demanding enol ethers or studying divergent catalytic mechanisms, as it acts as a specific mechanistic switch.

Enhanced Sensitivity of Carbonyl Basicity to Substituent Effects

The basicity of the carbonyl oxygen in 1-(2,6-Dimethylphenyl)ethanone is highly sensitive to its non-planar geometry. Spectrophotometric measurements of protonation in sulfuric acid reveal that the steric effect of two ortho-methyl groups is more than double that of a single methyl group. Consequently, the sensitivity of the base strength to further substituent effects (measured by the reaction constant ρ) is drastically magnified. While planar acetophenones exhibit a ρ value of 1.20, 2,6-dimethylacetophenone derivatives show a ρ value of 5.3, indicating a fundamentally different electronic communication in the protonated state[1].

Evidence DimensionSensitivity of base strength to substituent effects (ρ value)
Target Compound Dataρ = 5.3 (highly sensitive, non-planar system)
Comparator Or BaselineUnhindered acetophenones (ρ = 1.20, planar system)
Quantified Difference>4-fold increase in electronic sensitivity upon protonation
ConditionsProtonation equilibria measured in 46–90 vol.% sulfuric acid at 298.0 K

Critical for predicting the behavior of the compound in strong acid-catalyzed condensations or when utilized as a precursor for complex heterocycle synthesis.

Synthesis of Sterically Demanding Ligands and Catalysts

Used as a critical precursor for bulky N-heterocyclic carbenes (NHCs), Schiff bases, and metallocene ligands. The 2,6-dimethylphenyl moiety provides essential steric shielding to the metal center, preventing unwanted dimerization, improving catalyst lifetime, and inducing specific stereoselectivity that cannot be achieved with planar acetophenone derivatives[1].

Robust Building Blocks in Basic or Nucleophilic Media

Selected for multi-step organic synthesis when a carbonyl group must survive harsh nucleophilic conditions. Because the Bürgi-Dunitz trajectory is blocked, 1-(2,6-Dimethylphenyl)ethanone successfully resists haloform cleavage and unwanted aldol condensations, allowing it to remain intact during processes that would rapidly degrade standard methyl ketones [2].

Mechanistic Probes in Organometallic Chemistry

Employed as a benchmark substrate to test the limits of nucleophilic addition, hydrosilylation, and cross-coupling methodologies. It is specifically procured to isolate or force alternative catalytic pathways—such as β-hydride elimination to form silyl enol ethers—that are inaccessible with unhindered, planar ketones[3].

XLogP3

2.3

Other CAS

2142-76-9

Wikipedia

2',6'-Dimethylacetophenone

Dates

Last modified: 08-15-2023

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